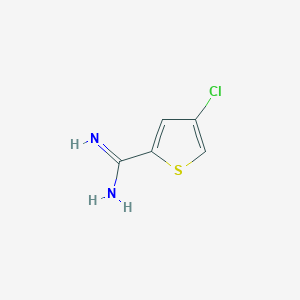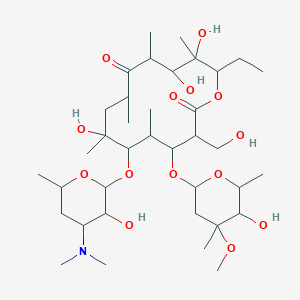
H-DL-Ala-DL-Phe-DL-Lys-AMC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-DL-Ala-DL-Phe-DL-Lys-AMC is a synthetic peptide compound that serves as a fluorogenic substrate. It is primarily used in biochemical assays to measure the activity of enzymes such as plasmin. The compound is composed of three amino acids: alanine, phenylalanine, and lysine, linked to a 7-amino-4-methylcoumarin (AMC) moiety, which is responsible for its fluorescent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Ala-DL-Phe-DL-Lys-AMC typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The AMC moiety is introduced at the C-terminus of the peptide sequence through a condensation reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
H-DL-Ala-DL-Phe-DL-Lys-AMC primarily undergoes hydrolysis reactions when exposed to specific enzymes. The cleavage of the peptide bond releases the AMC moiety, which fluoresces upon excitation .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for peptide bond formation. The hydrolysis reactions typically occur under physiological conditions, with enzymes such as plasmin acting as catalysts .
Major Products Formed
The major product formed from the enzymatic hydrolysis of this compound is the free AMC moiety, which exhibits strong fluorescence. This property is utilized in various assays to quantify enzyme activity .
Scientific Research Applications
H-DL-Ala-DL-Phe-DL-Lys-AMC has a wide range of applications in scientific research:
Chemistry: Used as a fluorogenic substrate in enzyme kinetics studies to measure the activity of proteases.
Biology: Employed in cell-based assays to monitor protease activity in real-time.
Medicine: Utilized in diagnostic assays to detect abnormalities in enzyme activity, which can be indicative of certain diseases.
Industry: Applied in the development of pharmaceuticals and therapeutic agents targeting proteolytic enzymes
Mechanism of Action
The mechanism of action of H-DL-Ala-DL-Phe-DL-Lys-AMC involves its cleavage by specific enzymes, such as plasmin. The enzyme recognizes the peptide sequence and catalyzes the hydrolysis of the peptide bond, releasing the AMC moiety. The free AMC then fluoresces upon excitation, allowing for the quantification of enzyme activity. This mechanism is crucial for its use in various biochemical assays .
Comparison with Similar Compounds
Similar Compounds
H-DL-Ala-DL-Phe-DL-Lys-EACA-NH2: Another peptide substrate used for plasmin activity assays, but with a different C-terminal modification.
Gly-Pro-AMC hydrobromide: A fluorogenic substrate used to detect dipeptidyl peptidase IV activity.
Uniqueness
H-DL-Ala-DL-Phe-DL-Lys-AMC is unique due to its specific peptide sequence and the presence of the AMC moiety, which provides strong fluorescence upon enzymatic cleavage. This makes it highly suitable for sensitive and accurate measurement of enzyme activity in various research and diagnostic applications .
Properties
Molecular Formula |
C28H35N5O5 |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
6-amino-2-[[2-(2-aminopropanoylamino)-3-phenylpropanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide |
InChI |
InChI=1S/C28H35N5O5/c1-17-14-25(34)38-24-16-20(11-12-21(17)24)31-27(36)22(10-6-7-13-29)32-28(37)23(33-26(35)18(2)30)15-19-8-4-3-5-9-19/h3-5,8-9,11-12,14,16,18,22-23H,6-7,10,13,15,29-30H2,1-2H3,(H,31,36)(H,32,37)(H,33,35) |
InChI Key |
UBDSSFSCFSBQIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]-](/img/structure/B12100015.png)





![hexaethyl 2,7,12,17,22,27-hexaoxa-4,5,14,15,24,25,33,34,37,38,41,42-dodecazaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetraconta-1(30),3,5,8(40),9,11(39),13,15,18,20,23(34),24,26(33),28,31,35,37,41-octadecaene-9,19,29,31,35,39-hexacarboxylate](/img/structure/B12100055.png)





